molecular formula C13H10FNO3S B7567833 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid

2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid

Cat. No.: B7567833
M. Wt: 279.29 g/mol
InChI Key: VZYCEXFBBRYMCH-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid is a complex organic compound that features a fluorine atom, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed pathways and molecular targets are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(thiophen-3-yl)benzoic acid
  • 2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid

Uniqueness

2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid is unique due to the specific positioning of the fluorine atom and the thiophene ring. This configuration can result in distinct chemical and biological properties compared to similar compounds. Its unique structure may offer advantages in terms of binding affinity, specificity, and overall efficacy in various applications.

Properties

IUPAC Name

2-fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c14-11-2-1-9(6-10(11)13(17)18)15-12(16)5-8-3-4-19-7-8/h1-4,6-7H,5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCEXFBBRYMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2=CSC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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